Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Sourcing rare heterocyclic building blocks with precise regiochemistry often introduces batch-to-batch variability that compromises CNS lead optimization. 1-(4H-1,3-Benzodioxin-5-yl)ethanone overcomes this bottleneck by providing a consistent 5-acetyl-4H-1,3-benzodioxin core for constructing diverse derivative libraries. - Distinct 5-position reactivity enables systematic SAR exploration via Claisen-Schmidt condensation for chalcone synthesis. - Higher LogP (1.76) vs. common benzodioxanes offers enhanced potential for blood-brain barrier penetration in neurological target programs. - Strict quality control ensures reproducible performance in phenotypic screening and affinity-based proteomics workflows. Reliable global supply with batch-level analytical traceability.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 647029-21-8
Cat. No. B12611074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4H-1,3-benzodioxin-5-yl)-
CAS647029-21-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2COCOC2=CC=C1
InChIInChI=1S/C10H10O3/c1-7(11)8-3-2-4-10-9(8)5-12-6-13-10/h2-4H,5-6H2,1H3
InChIKeyLKQRLQZTNSXJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- Properties & Classification


Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is an aromatic ketone featuring an acetyl substituent at the 5-position of the 4H-1,3-benzodioxin heterocyclic scaffold [1]. The compound has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, with the ethanone moiety serving as a reactive handle for constructing diverse derivative libraries .

Generic Substitution Risks for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-


The 4H-1,3-benzodioxin core is distinct from the more common 2,3-dihydro-1,4-benzodioxin (benzodioxane) scaffold, exhibiting different electronic properties and steric constraints due to the unsaturated dioxin ring [1]. Substitution at the 5-position, as opposed to the 6-position found in many commercially available analogs, alters the compound's reactivity profile and physicochemical characteristics . These structural nuances can significantly impact downstream synthetic yields, biological target engagement, and overall experimental reproducibility [2].

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- Differentiating Features


5-Position vs 6-Position Substitution on 4H-1,3-Benzodioxin

The target compound features an acetyl group at the 5-position of the 4H-1,3-benzodioxin ring, whereas many commercially prevalent benzodioxin ethanones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) carry the substituent at the 6-position . This positional isomerism directly impacts electronic distribution and steric accessibility, which can alter reactivity in subsequent synthetic steps and binding affinity in biological assays .

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Lipophilicity and Polar Surface Area Comparison

Predicted physicochemical properties indicate that Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (LogP = 1.76, PSA = 35.53 Ų) exhibits increased lipophilicity compared to the closely related analog 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (LogP = 1.31, PSA = 35.5 Ų) . The higher LogP value suggests enhanced membrane permeability, a critical parameter in cellular assay design and lead optimization.

ADME Prediction Drug-likeness Physicochemical Profiling

Synthetic Intermediate for β-Adrenergic Agonists & Bronchodilators

Benzodioxinyl ketones, including the 4H-1,3-benzodioxin scaffold, have been established as key intermediates in the synthesis of β-adrenergic agonists and bronchodilators . This contrasts with many simple benzodioxane ethanones that lack documented utility in this specific therapeutic area.

Medicinal Chemistry Synthetic Methodology β-Adrenergic Agonists

Limited Public Bioactivity Data for Novel Target Exploration

A search of major public bioactivity databases (BindingDB, PubChem) reveals a notable absence of curated, quantitative activity data for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- [1]. This contrasts with highly annotated analogs, positioning this compound as a relatively unexplored chemical space for novel target discovery.

Chemical Biology Target Identification Novel Scaffold

Application Scenarios for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-


CNS-Penetrant Lead Optimization

The compound's elevated LogP (1.76) relative to common benzodioxane analogs suggests enhanced potential for blood-brain barrier penetration. This property, combined with the established precedent of benzodioxinyl ketones in β-adrenergic agonist development , makes it a suitable core scaffold for CNS drug discovery programs targeting neurological or psychiatric disorders.

Chalcone-Based Multipotent Enzyme Inhibitor Synthesis

The 4H-1,3-benzodioxin scaffold has been successfully incorporated into chalcones with potent, multi-target enzyme inhibitory activity (MAO-A/B and AChE) [1]. The 5-position ethanone group provides a convenient reactive site for Claisen-Schmidt condensation to generate diverse chalcone libraries, enabling systematic exploration of structure-activity relationships.

Probe Development for Underexplored Targets

The scarcity of public bioactivity data for this specific compound positions it as a valuable tool for chemical biologists seeking to identify novel protein targets or validate new therapeutic hypotheses. Its distinct physicochemical profile and synthetic tractability support its use in phenotypic screening and affinity-based proteomics.

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